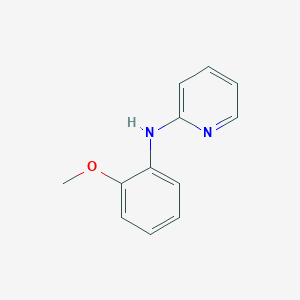

N-(2-methoxyphenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)pyridin-2-amine |

InChI |

InChI=1S/C12H12N2O/c1-15-11-7-3-2-6-10(11)14-12-8-4-5-9-13-12/h2-9H,1H3,(H,13,14) |

InChI Key |

YUZGFDNYKOYUCI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=CC=N2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Advanced Strategies for the Synthesis of N-(2-methoxyphenyl)pyridin-2-amine

The formation of the crucial C-N bond between the pyridine (B92270) and methoxyphenyl moieties can be accomplished through several powerful synthetic strategies, including transition metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and convergent cyclization pathways.

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines, offering a general and high-yielding route to compounds like this compound. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or sulfonate) and an amine. wikipedia.org For the synthesis of the target compound, this typically involves the reaction of a 2-halopyridine, such as 2-bromopyridine, with 2-methoxyaniline.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, and base. acsgcipr.org Various generations of phosphine-based ligands have been developed to enhance the reaction's scope and efficiency. rug.nl Sterically hindered and electron-rich ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org Strong, non-nucleophilic bases like sodium tert-butoxide are essential for deprotonating the amine and regenerating the active catalyst. researchgate.net Moderate to good yields have been reported for the synthesis of new N-aryl derivatives using this methodology. nih.govnih.govdntb.gov.ua

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role in Reaction |

| Aryl Halide | 2-Bromopyridine | Pyridine source, electrophile |

| Amine | 2-Methoxyaniline | Aniline (B41778) source, nucleophile |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst, forms active Pd(0) species |

| Ligand | Xantphos (B1684198), BINAP, XPhos | Stabilizes Pd center, promotes catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane, THF | Provides reaction medium |

| Temperature | 80-120 °C | Provides activation energy for the reaction |

Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free alternative for the synthesis of this compound. This reaction involves the attack of a nucleophile (2-methoxyaniline) on an electron-deficient aromatic ring (pyridine) bearing a suitable leaving group, typically a halide. youtube.com The pyridine ring's inherent electron deficiency makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.comyoutube.com

The efficiency of the SNAr reaction is heavily influenced by the nature of the leaving group, with fluoride being superior to chloride and bromide. researchgate.net The reaction of 2-fluoropyridine with an amine generally results in better yields compared to 2-chloropyridine. researchgate.net However, the reactivity of unsubstituted 2-chloropyridine is often low, requiring harsh conditions such as high temperatures or pressures to proceed. thieme-connect.com The presence of electron-withdrawing groups on the pyridine ring can significantly activate the substrate towards nucleophilic attack. nih.govunc.edu Modern techniques, such as the use of flow reactors, can overcome the high activation barrier for unactivated substrates by allowing for short reaction times at very high temperatures. thieme-connect.com

Table 2: SNAr Reaction Parameters for Halopyridines

| Substrate | Reactivity | Typical Conditions | Notes |

| 2-Fluoropyridine | High | Moderate temperature, base (e.g., K₂CO₃) | Preferred substrate for SNAr due to the high electronegativity of fluorine stabilizing the intermediate. researchgate.net |

| 2-Chloropyridine | Moderate to Low | High temperature (100-300 °C), high pressure, or microwave irradiation. thieme-connect.com | Less reactive than 2-fluoropyridine; often requires forcing conditions or activation by electron-withdrawing groups. nih.gov |

| 2-Bromopyridine | Low | Very harsh conditions | Generally a poor substrate for SNAr; more commonly used in metal-catalyzed reactions. thieme-connect.com |

Cyclocondensation and multi-component reactions (MCRs) represent convergent and atom-economical strategies for constructing the 2-aminopyridine (B139424) core. Instead of forming a single C-N bond, these methods assemble the entire heterocyclic ring from acyclic precursors in a single synthetic operation.

General approaches to 2-aminopyridines involve the condensation of β-enaminones with compounds containing active methylene groups, such as malononitrile, often followed by cyclization and aromatization. nih.gov A base-promoted cascade reaction of N-propargylic β-enaminones with formamides has also been developed for the synthesis of substituted 2-aminopyridines. dicp.ac.cn While specific examples leading directly to this compound are not prevalent, these methodologies could be adapted by designing precursors that incorporate the 2-methoxyphenylamino moiety. For instance, a multi-component reaction could potentially involve a 1,3-dicarbonyl compound, an aldehyde, and a guanidine derivative pre-functionalized with the 2-methoxyphenyl group. Another pathway involves the cyclization of open-chain nitrile precursors with a nitrogen-containing compound. google.com

Regioselective Functionalization of this compound

The this compound scaffold possesses multiple sites for further chemical modification. The distinct electronic properties of the pyridine and methoxyphenyl rings, coupled with the directing influence of the amine bridge, allow for highly regioselective functionalization reactions.

The pyridin-2-ylamino group is a powerful directing group in transition metal-catalyzed C-H functionalization reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center (such as palladium, rhodium, or iridium), directing the catalytic functionalization to the ortho C-H bond of the N-aryl substituent. This strategy enables the direct and atom-economical introduction of new functional groups onto the 2-methoxyphenyl ring.

A wide array of transformations, including annulation, carbonylation, and coupling with various partners, can be achieved through this chelation-assisted C-H activation. For example, palladium-catalyzed annulation with internal alkynes can lead to the synthesis of N-(pyridin-2-yl)indole frameworks. Similarly, rhodium(III) catalysts can mediate the C-H functionalization and cyclization with α,β-unsaturated aldehydes to form dihydroquinolinone structures. These reactions provide a modular approach to building molecular complexity from the core this compound structure.

Table 3: Examples of Directed C-H Functionalization of N-Aryl-2-aminopyridines

| Metal Catalyst | Coupling Partner | Product Type | Ref. |

| Palladium(II) | Internal Alkynes | N-(Pyridin-2-yl)indoles | |

| Palladium(II) | Carbon Monoxide (CO) | 11H-Pyrido[2,1-b]quinazolin-11-ones | |

| Rhodium(III) | Propargylic Alcohols | 1,2,3-Trisubstituted Indoles | |

| Rhodium(III) | α,β-Unsaturated Aldehydes | Dihydroquinolinones | |

| Iridium(III) | α-Chloro Ketones | Indoles |

The reactivity of this compound towards electrophilic and nucleophilic reagents is dictated by the electronic nature of its constituent parts.

Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient and generally resistant to electrophilic attack. Conversely, the 2-methoxyphenyl ring is highly activated towards electrophiles by both the methoxy (B1213986) group (a strong activating group) and the amino bridge. Therefore, electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) are expected to occur regioselectively on the electron-rich methoxyphenyl ring, primarily at positions para to the strongly activating methoxy and amino groups.

Nucleophilic Aromatic Substitution: The pyridine ring remains susceptible to nucleophilic attack, especially if additional leaving groups are present at the 4- or 6-positions. youtube.com The existing N-(2-methoxyphenyl)amino group is an electron-donating group, which would slightly deactivate the pyridine ring towards further nucleophilic substitution compared to an unsubstituted pyridine. However, if a good leaving group like a halogen is present elsewhere on the pyridine ring, it can be displaced by strong nucleophiles under appropriate conditions.

Derivatization for Tuning Electronic and Steric Properties

The strategic derivatization of this compound is a key approach to modulate its chemical characteristics for various applications, particularly in ligand design and materials science. By introducing different functional groups at specific positions on the pyridinyl or methoxyphenyl rings, or on the amine linker itself, researchers can systematically tune the molecule's electronic and steric profile.

Electronic Tuning: The electronic properties of the molecule can be significantly altered by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). For instance, modifications to the pyridine ring can enhance or reduce the electron density of the system. In related N-arylpyrimidin-2-amine systems, palladium-catalyzed Buchwald-Hartwig amination allows for the introduction of various aryl groups, which can be further functionalized to fine-tune the electronic nature of the molecule mdpi.comnih.gov. The introduction of substituents such as nitro groups (NO2) or esters (COOMe, COOEt) on the pyridine ring acts to withdraw electron density, which can influence the molecule's binding properties and reactivity nih.gov. Conversely, adding alkyl or methoxy groups can donate electron density.

Steric Tuning: The steric environment of the this compound scaffold can be adjusted to control its conformation and interaction with other molecules. A notable strategy involves the modification of the amine linker. For example, in the analogous compound 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, the secondary amine (NH) allows for a planar conformation due to an intramolecular hydrogen bond nih.gov. Alkylation of this amine, for instance by introducing a methyl group to create a tertiary amine, introduces steric hindrance. This forces a non-planar conformation, twisting the spatial orientation between the phenyl and pyridine rings nih.gov. This steric-induced change in the molecular shape is crucial for applications where a specific three-dimensional structure is required for optimal activity.

The following table summarizes examples of derivatization strategies and their effects on the properties of N-aryl-pyridin-2-amine scaffolds.

| Derivatization Site | Substituent Type | Example Substituents | Primary Effect | Consequence |

| Pyridine Ring | Electron-Withdrawing Group (EWG) | -NO₂, -COOMe, -CN | Electronic | Modifies ligand-metal interactions, alters reactivity |

| Pyridine Ring | Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Electronic | Enhances electron density on the pyridine ring |

| Amine Linker | Alkylation | -CH₃, -CH₂CH₃ | Steric | Induces a non-planar conformation by preventing intramolecular H-bonding |

| Phenyl Ring | Various | -F, -Cl, -CF₃ | Electronic & Steric | Alters solubility, lipophilicity, and electronic properties |

These targeted modifications allow for the rational design of derivatives with tailored properties for specific applications, such as creating more potent ligands for metal catalysis or developing molecules with specific biological activities.

Sustainable and Green Chemistry Aspects in this compound Synthesis

In line with the principles of green chemistry, significant efforts are being directed towards developing more sustainable synthetic routes for this compound and related compounds. These approaches aim to reduce environmental impact by minimizing the use of hazardous materials, improving energy efficiency, and reducing waste.

Catalyst-Free and Solvent-Free Reaction Conditions

Traditional methods for synthesizing 2-aminopyridines often rely on transition-metal catalysts and volatile organic solvents. However, green chemistry approaches seek to eliminate these components to create cleaner and safer processes.

Catalyst-Free Synthesis: Methods have been developed that avoid the use of heavy metal catalysts. One such strategy involves the reaction of a precursor like a 2-halopyridine with an amine under thermal conditions without a catalyst . For example, the synthesis of 2-aminopyridine derivatives has been achieved through the nucleophilic substitution and hydrolysis of 2-fluoropyridine with acetamidine hydrochloride under catalyst-free conditions . Another approach involves activating the pyridine ring by forming an N-alkyl pyridinium (B92312) salt, which then readily reacts with amines without the need for a metal catalyst nih.gov.

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is a core principle of green chemistry that reduces waste and eliminates the environmental and health hazards associated with organic solvents. Solvent-free conditions have been successfully applied to the synthesis of 2-aminopyridine derivatives. For instance, the coupling of a substituted 2,6-dichloropyridine with an N-methyl aniline derivative has been carried out by direct heating under solvent-free conditions nih.gov. Multicomponent reactions (MCRs), where multiple starting materials react in a single step, are also well-suited to solvent-free conditions and have been used to efficiently produce a variety of substituted 2-aminopyridines nih.govresearchgate.net. Microwave-assisted synthesis is another technique that often allows for solvent-free reactions with significantly reduced reaction times and increased yields nih.govresearchgate.net.

The table below outlines some green approaches for the synthesis of 2-aminopyridine scaffolds.

| Method | Key Features | Advantages |

| Thermal Nucleophilic Aromatic Substitution | Reaction of a 2-halopyridine with an amine at elevated temperature | Avoids metal catalysts |

| Pyridinium Salt Activation | Activation of the pyridine ring followed by amine addition | Mild, regioselective, and catalyst-free nih.gov |

| Multicomponent Reactions (MCRs) | One-pot reaction of multiple starting materials | High efficiency, often solvent-free nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to drive the reaction | Rapid, high yields, potential for solvent-free conditions nih.gov |

Atom Economy and Waste Minimization in Synthetic Processes

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product wikipedia.org. A high atom economy signifies a more sustainable process with minimal waste generation nih.gov.

To improve atom economy in the synthesis of this compound and its derivatives, researchers are exploring alternative strategies:

Addition Reactions: These reactions are inherently atom-economical as they involve the combination of reactants to form a single product with no byproducts. The Diels-Alder reaction is a classic example of a highly atom-efficient reaction .

Catalytic Hydrogenation: This process is highly atom-economical as it typically involves the addition of hydrogen across a double or triple bond, incorporating all atoms into the product .

"Hydrogen Borrowing" or "Hydrogen Autotransfer" Reactions: This elegant strategy involves the catalytic amination of alcohols. The alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine. The catalyst, which "borrowed" the hydrogen, then reduces the imine to the final amine product, with water being the only byproduct acs.org. This approach is highly atom-economical and avoids the use of pre-functionalized starting materials like alkyl halides acs.org. The development of this method for producing N-alkylated pyridine-2-amines highlights its potential for sustainable synthesis .

By focusing on reaction designs that maximize the incorporation of starting materials into the final product, the synthesis of this compound can be made significantly more sustainable, reducing both waste and cost.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal and Powder X-ray Diffraction Studies of N-(2-methoxyphenyl)pyridin-2-amine and Its Analogs

Conformational Analysis and Molecular Geometry Determination

Studies on analogous structures, such as N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, reveal that the dihedral angle between the phenyl and pyridine (B92270) rings is 39.9(3)°. nih.gov For N-(4-methoxyphenyl)picolinamide, the non-hydrogen atoms are nearly coplanar, a conformation stabilized by intramolecular hydrogen bonds. nih.gov In another related molecule, 2-(2-methoxyphenyl)pyridine, the methoxyphenyl group introduces specific steric and electronic effects that influence the relative orientation of the aromatic rings. rsc.org The molecular structure of N-(17-methoxy-phenyl)-2-chloropyrrolo (2,3-b) quinoline (B57606) shows the methoxy (B1213986) phenyl ring to be approximately perpendicular to the plane of the quinoline ring system, with a dihedral angle of 86.5°. ias.ac.in

These examples suggest that the conformation of this compound is likely to be non-planar, with a significant twist between the two aromatic rings. The presence of the methoxy group at the ortho position of the phenyl ring can induce steric hindrance, further influencing the molecular geometry.

Table 1: Selected Bond Lengths and Angles for Analogs of this compound

| Compound/Feature | Bond Length (Å) / Angle (°) | Reference |

| N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate | Dihedral angle (phenyl-pyridine): 39.9(3) | nih.gov |

| N-(4-methoxyphenyl)picolinamide | N2—H2⋯N1: 2.18 Å | nih.gov |

| N-(4-methoxyphenyl)picolinamide | C8—H8⋯O1: 2.37 Å | nih.gov |

| N-(17-methoxy-phenyl)-2-chloropyrrolo (2,3-b) quinoline | Dihedral angle (phenyl-quinoline): 86.5 | ias.ac.in |

This table is populated with data from analogous compounds due to the absence of direct experimental data for this compound.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions dictate the supramolecular architecture and influence the physicochemical properties of the solid.

In the crystal structure of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate, water molecules link the molecules into chains via O-H···N hydrogen bonds. Further stabilization of the crystal structure is achieved through weak N-H···O, C-H···N, and C-H···O interactions. nih.gov Similarly, for N-(4-methoxyphenyl)picolinamide, the supramolecular structure is dominated by C-H···π interactions and various hydrogen bonds. nih.gov Hirshfeld surface analysis of this compound reveals that H···H, C···H, and O···H interactions are the most significant, underscoring the importance of both van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

In another example, 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, the crystal packing is stabilized by strong C-H···O and N-H···N hydrogen bonds, forming dimers. These dimers are further connected by other hydrogen bonds and C-H···π interactions, creating a three-dimensional network. nih.gov These findings suggest that this compound is likely to exhibit a complex network of intermolecular interactions in the solid state, with hydrogen bonding to the pyridine nitrogen and the amine proton playing a key role.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with significant implications for the physical and biological properties of a substance. Different polymorphs of the same compound can exhibit different melting points, solubilities, and stabilities.

While no specific polymorphic forms of this compound have been reported, the phenomenon is well-documented in related classes of compounds. For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide crystallizes as two distinct polymorphs, one in an orthorhombic space group and the other in a triclinic space group. mdpi.com The study of Tris(2-Methoxyphenyl)Bismuthine has also revealed the existence of a new crystal phase upon recrystallization from a melt, which was not observed in samples synthesized from solution. mdpi.com

The potential for polymorphism in this compound is therefore high, given the flexibility of the molecule and the variety of possible intermolecular interactions. The conditions of crystallization, such as the choice of solvent and the rate of cooling, could lead to the formation of different crystalline arrangements. Powder X-ray diffraction (PXRD) is a powerful technique for identifying and characterizing different polymorphic forms. youtube.com

High-Resolution Spectroscopic Probes for Electronic and Vibrational States

Spectroscopic techniques provide a window into the electronic and vibrational energy levels of a molecule, offering a "fingerprint" that is unique to its structure and bonding.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while multi-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can reveal through-bond and through-space correlations between atoms, aiding in the complete assignment of the molecular structure and providing insights into its stereochemistry and dynamic processes.

Although specific multi-dimensional NMR data for this compound is not available, the expected ¹H and ¹³C NMR chemical shifts can be inferred from data on its analogs. For 2-(2-methoxyphenyl)pyridine, the proton signals of the pyridine ring appear in the aromatic region, with the proton adjacent to the nitrogen atom typically resonating at the lowest field. The methoxy group protons would appear as a sharp singlet around 3.8-4.0 ppm. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analog Data

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Based on Analog(s) |

| Pyridine-H (ortho to N) | ~8.2-8.7 | ~150-158 | rsc.orgnih.gov |

| Pyridine-H (meta to N) | ~6.6-7.7 | ~107-138 | rsc.orgnih.gov |

| Pyridine-H (para to N) | ~7.5-7.8 | ~137-148 | rsc.orgnih.gov |

| Phenyl-H | ~6.9-7.4 | ~110-130 | rsc.orgrsc.org |

| Methoxy (OCH₃) | ~3.8-3.9 | ~55-56 | rsc.orgrsc.org |

| Amine (NH) | Broad singlet | - | General knowledge |

| Pyridine-C (ortho to N) | - | ~150-158 | rsc.orgnih.gov |

| Pyridine-C (linked to N) | - | ~155-160 | rsc.orgnih.gov |

| Phenyl-C (linked to OCH₃) | - | ~156-157 | rsc.org |

| Phenyl-C (linked to N) | - | ~128-140 | rsc.org |

This table represents predicted values and ranges based on data from analogous compounds and general principles of NMR spectroscopy.

Dynamic processes, such as restricted rotation around the C-N bonds, could be studied using variable temperature NMR experiments, which might show broadening or coalescence of specific signals.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and to gain information about chemical bonding and functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine, typically in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group should give rise to a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

In a study of a hydrazone-pyridine compound, the N-H stretching vibration was observed at 3380 cm⁻¹ in the FTIR spectrum. nih.gov For N-(4-methoxybenzyl)pyridin-2-amine, IR spectra have been recorded, providing a basis for comparison. nih.gov The vibrational spectra of pyridine and its derivatives are well-characterized, with specific modes associated with ring breathing and in-plane and out-of-plane C-H deformations. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=C/C=N Stretch (aromatic rings) | 1400 - 1600 | Strong to Medium |

| C-O Stretch (asymmetric, aryl ether) | 1200 - 1275 | Strong |

| C-O Stretch (symmetric, aryl ether) | 1020 - 1075 | Medium |

| C-N Stretch (amine) | 1250 - 1360 | Medium |

This table is based on general vibrational spectroscopy correlation tables and data from analogous compounds.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. A combined analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes and a deeper understanding of the molecular structure and bonding in this compound.

Scientific Data Unavailable for this compound

Following a comprehensive search for scientific literature and data, specific experimental details regarding the advanced structural elucidation and spectroscopic characterization of the chemical compound This compound are not available.

Extensive queries aimed at retrieving information on the ultraviolet-visible (UV-Vis) and fluorescence spectroscopy for analyzing its electronic transitions and photophysical properties did not yield any specific studies for this compound. Similarly, searches for high-resolution mass spectrometry (HRMS) data to determine its exact mass and isotopic pattern were unsuccessful.

The search results consistently provided information for related but structurally distinct compounds, such as isomers or derivatives containing similar chemical moieties but with different arrangements or additional functional groups. No experimental data for UV-Vis absorption, fluorescence emission, or exact mass for the specific molecule this compound could be located in the available scientific databases and literature. Therefore, the requested article with detailed research findings and data tables for the specified subsections cannot be generated.

Theoretical and Computational Chemistry of N 2 Methoxyphenyl Pyridin 2 Amine

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govdntb.gov.ua DFT calculations are used to determine the optimized geometry, electronic properties, and spectroscopic features of chemical compounds. nih.govdntb.gov.ua For N-(2-methoxyphenyl)pyridin-2-amine, DFT methods like B3LYP with a suitable basis set such as 6-311G(d,p) are typically employed to model its behavior. nih.gov

The energetic landscape is explored by identifying various stable conformers and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. In related molecules, such as terpyridine derivatives, the dihedral angle between aromatic rings is a critical parameter, with twists of around 48.93° being observed between a central pyridine (B92270) and a methoxyphenyl ring. nih.gov For this compound, the rotation around the C-N bond connecting the two rings is a key conformational feature.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Conceptual) (Note: This table is illustrative, as specific experimental or calculated data for this exact molecule is not available in the cited literature. The values represent typical parameters for such fragments.)

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | C-N (Amine Bridge) | ~1.40 |

| C-O (Methoxy) | ~1.36 | |

| O-CH₃ (Methoxy) | ~1.42 | |

| C=C (Aromatic) | ~1.39 | |

| C=N (Pyridine) | ~1.34 | |

| **Bond Angles (°) ** | C-N-C (Amine Bridge) | ~125-130 |

| C-O-C (Ether) | ~118 | |

| Dihedral Angles (°) | Phenyl-N-C-Pyridine | Variable |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govirjweb.com

A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. iucr.org In computational studies of similar aromatic amines, the HOMO is often localized on the electron-rich phenylamine moiety, while the LUMO may be distributed across the electron-accepting pyridine ring. For instance, in a study of a related pyrazole (B372694) derivative, the calculated HOMO-LUMO energy gap was found to be 5.0452 eV. nih.gov

Table 2: Representative Frontier Orbital Data from a Related Compound (Note: Data is for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione to illustrate the concept.)

| Parameter | Energy (eV) | Significance |

| E(HOMO) | -5.8915 | Electron-donating ability |

| E(LUMO) | -1.9353 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.9562 | Chemical reactivity/stability |

Source: iucr.org

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. iucr.org

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It illustrates regions of positive and negative electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, such regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the secondary amine (N-H) is a likely site of positive potential. nih.gov

Analysis of the charge distribution, often using Mulliken or Natural Bond Orbital (NBO) methods, provides quantitative values for the partial charges on each atom. This data complements the MEP map, confirming the locations of electrophilic and nucleophilic centers and helping to understand intermolecular interactions like hydrogen bonding. openaccesspub.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is pivotal in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the transition states that represent the energy barriers between them.

This compound contains multiple sites susceptible to reaction. The nitrogen atoms can act as nucleophiles or as proton acceptors (bases). Computational studies on similar systems, such as the SNAr reaction of substituted dinitropyridines with amines, show that these reactions often proceed through a Meisenheimer complex. dntb.gov.ua The calculations can determine whether the formation or the decomposition of this intermediate is the rate-limiting step and how catalysts might lower the activation energy. dntb.gov.ua

Proton transfer is another fundamental process. The acidity of the N-H proton and the basicity of the pyridine nitrogen can be computationally evaluated. Modeling proton transfer to or from the molecule helps in understanding its acid-base properties and its behavior in different pH environments.

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the aromatic rings and the methoxy group. A Potential Energy Surface (PES) maps the energy of the molecule as a function of one or more of these torsional angles. researchgate.net

By calculating the PES, researchers can identify all low-energy conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.net This provides a comprehensive picture of the molecule's conformational dynamics. For example, a PES scan of the dihedral angle between the phenyl and pyridine rings would reveal the most stable rotational isomer and the energy required to twist the molecule from one conformation to another. Such studies on N-methylated peptides have shown that N-substitution can significantly restrict conformational flexibility and favor specific secondary structures. researchgate.net

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. These theoretical calculations not only help in the interpretation of experimental spectra but also provide insights into the molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method embedded within DFT calculations. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then referenced against a standard, usually Tetramethylsilane (TMS), to yield the chemical shifts. For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the methoxyphenyl and pyridin-2-amine rings. Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations also provide the intensity of each vibrational mode, allowing for a qualitative prediction of the IR spectrum. The B3LYP functional with a 6-31G(d,p) or larger basis set is a common choice for these calculations. For this compound, key vibrational modes would include the N-H stretching of the amine group, C-O-C stretching of the methoxy group, and various aromatic C-H and C=C stretching and bending vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

UV-Vis Spectroscopy: The electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) region are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations, performed on the optimized ground-state geometry, yield the vertical excitation energies and oscillator strengths for electronic transitions. For this compound, the predicted UV-Vis spectrum would likely show transitions corresponding to π→π* and n→π* excitations within the aromatic rings. The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate predictions of the absorption maxima (λ_max).

To illustrate the type of data generated, the following tables, based on findings for similar molecules, showcase how predicted and experimental spectroscopic data are typically presented.

Table 1: Illustrative Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This table is a hypothetical representation for illustrative purposes, as specific experimental and computational data for this compound were not found in the searched literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 (Pyridyl) | - | - | 155.8 | - |

| H1 (Pyridyl) | 8.15 | - | - | - |

| C-O (Methoxy) | - | - | 148.5 | - |

| O-CH₃ (Methoxy) | 3.89 | - | 55.4 | - |

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) This table is a hypothetical representation for illustrative purposes, as specific experimental and computational data for this compound were not found in the searched literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | - |

| Aromatic C-H Stretch | 3100-3000 | - |

| C=C Stretch (Aromatic) | 1600-1450 | - |

| C-O-C Stretch (asymmetric) | 1250 | - |

Non-Linear Optical (NLO) Properties and Other Advanced Electronic Characteristics

The investigation of non-linear optical (NLO) properties is a significant area of materials science, with applications in optical switching, frequency conversion, and other photonic technologies. Computational methods are instrumental in predicting the NLO response of molecules, guiding the synthesis of new materials with enhanced properties.

The key parameters that define the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using DFT methods, often with the same functionals and basis sets used for spectroscopic predictions. The calculations typically involve applying an external electric field and determining the change in the molecule's dipole moment.

For a molecule like this compound, the presence of both electron-donating (methoxy and amine groups) and electron-withdrawing (the pyridine ring can act as an acceptor) moieties suggests the potential for intramolecular charge transfer, which is a key factor for a significant NLO response. Theoretical studies on similar donor-acceptor systems have shown that the magnitude of the first hyperpolarizability is highly dependent on the molecular geometry and the electronic communication between the donor and acceptor groups.

Advanced electronic characteristics that can be computationally explored include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to undergo electronic excitation. A smaller HOMO-LUMO gap is generally associated with a higher NLO response.

Table 3: Illustrative Calculated NLO Properties and Electronic Parameters This table is a hypothetical representation for illustrative purposes, as specific computational data for this compound were not found in the searched literature.

| Parameter | Calculated Value |

|---|---|

| First Hyperpolarizability (β_tot) | Value in 10⁻³⁰ esu |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap (ΔE) | Value in eV |

Coordination Chemistry and Metal Complexation of N 2 Methoxyphenyl Pyridin 2 Amine

Ligand Behavior and Chelation Modes of N-(2-methoxyphenyl)pyridin-2-amine

N-aryl-2-aminopyridines, including the subject compound, are of significant interest in coordination chemistry as they can readily form stable complexes with various metals, facilitating a range of chemical transformations. rsc.org The presence of both a pyridyl and an amino group allows for chelation-assisted processes. rsc.org

Electronic and Steric Factors Influencing Ligand Properties

The coordination properties of this compound are governed by a combination of electronic and steric effects originating from its constituent parts.

Electronic Effects:

The pyridine (B92270) ring, with its electronegative nitrogen atom, renders the molecule relatively electron-deficient. jscimedcentral.com

The secondary amine group and the methoxy (B1213986) group on the phenyl ring act as electron-donating groups. The position of the methoxy group is known to influence the electronic properties and, consequently, the reactivity and biological activity of related compounds. mdpi.com The ortho-position of the methoxy group in this compound can enhance the electron density on the aromatic system.

Substituents on the ligand can be strategically used to tailor the properties of the resulting coordination complexes. acs.org

Steric Effects:

The bulk of the 2-methoxyphenyl group introduces significant steric hindrance around the secondary amine nitrogen.

This steric crowding plays a crucial role in determining the final geometry of the metal complexes, influencing the coordination number and the arrangement of ligands around the metal center. acs.orgnih.gov

In related N-aryl-2-aminopyridine complexes, the steric and electronic effects of the ligands are key factors that determine the connectivity and final structural arrangement. acs.org For instance, in mercury(II) complexes, the flexible coordination environment of the Hg(II) center allows the steric requirements of the ligands to dictate the structure, leading to monomers, dimers, or coordination polymers. acs.orgnih.gov

Monodentate, Bidentate, and Polydentate Coordination

This compound can exhibit different coordination modes, primarily acting as a monodentate or a bidentate ligand.

Monodentate Coordination: In its monodentate mode, the ligand typically coordinates to a metal center through the more basic pyridine nitrogen atom. Pyridine itself is a well-known monodentate ligand in transition metal chemistry. jscimedcentral.com

Bidentate Coordination: The ligand can act as a bidentate N,N'-chelating agent, coordinating through the pyridine nitrogen and the secondary amine nitrogen to form a stable five-membered ring with the metal center. This chelation is a common feature for 2-aminopyridine (B139424) derivatives. researchgate.net The ability of N-aryl-2-aminopyridines to form five-, six-, or seven-membered complex intermediates with transition metals through coordination and C-H bond activation is a key aspect of their reactivity. rsc.org

Polydentate Coordination: While the primary coordination modes are monodentate and bidentate, the possibility of the methoxy group's oxygen atom participating in coordination cannot be entirely ruled out under certain conditions, which would lead to a tridentate coordination. However, this is less common for this type of ligand.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and crystallographic techniques.

Complexes with Transition Metals (e.g., Cu, Hg, Co, Pd, Pt, Ru, Rh)

Complexes of N-aryl-2-aminopyridines have been synthesized with a variety of transition metals. While specific data for this compound complexes is limited, the behavior of analogous systems provides valuable insights.

Copper (Cu): Copper(II) complexes with related pyridine derivatives of N4-methoxyphenyl-thiosemicarbazones have been synthesized and characterized. mdpi.com In these complexes, the ligands often coordinate in a tridentate fashion. mdpi.com

Mercury (Hg): Mercury(II) complexes with pyridine derivatives bearing N-, N,N'-, and N,N,N'-donor sites have been synthesized, resulting in monomers, dimers, and coordination polymers depending on the steric demands of the ligands. acs.orgnih.gov

Cobalt (Co): Cobalt(II) complexes with pyridine-based macrocyclic ligands have been prepared and structurally characterized, often exhibiting distorted geometries. pvpcollegepatoda.org Additionally, Co(II) complexes with other pyridine-derived Schiff bases have been synthesized and studied for their biological activities. nih.gov

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes are often synthesized from precursors like K2PdCl4 and K2PtCl4. mdpi.com N-aryl-2-pyridylamine ligands have been shown to form various palladium complexes, including acetato-bridged dimeric structures. colab.ws These metals are of particular interest due to the applications of their complexes in catalysis and as potential anticancer agents. mdpi.comnih.gov

Ruthenium (Ru) and Rhodium (Rh): Ruthenium(II) polypyridyl complexes are extensively studied for their photochemical and biological properties. frontiersin.orgwikipedia.org Rhodium(III)-catalyzed C-H functionalization reactions of N-arylpyridin-2-amines have been developed to synthesize various heterocyclic compounds. rsc.org

The following table summarizes representative structural data for complexes with ligands analogous to this compound.

| Metal Complex | Coordination Geometry | Key Bond Lengths (Å) | **Key Bond Angles (°) |

| [Co(L)(NCS)2] (L = pyridine-based macrocycle) | Distorted Octahedral/Trigonal Prismatic | Co-N(pyridine) ~2.1-2.2, Co-N(arm) ~2.2-2.3 | N-Co-N angles vary significantly due to distortion. pvpcollegepatoda.org |

| [PdCl2(2-pyridinethioamide)] | Square Planar | Pd-N(py) ~2.0, Pd-S ~2.2 | N-Pd-S (chelate) ~85. mdpi.com |

| [PtCl2(2-pyridinethioamide)] | Square Planar | Pt-N(py) ~2.0, Pt-S ~2.2 | N-Pt-S (chelate) ~85. mdpi.com |

Interactive Data Table: Transition Metal Complexes with Related Aminopyridine Ligands

| Metal | Ligand System | Coordination Number | Geometry | Reference |

| Co(II) | Pyridine-based macrocycle | 6 | Distorted Octahedral | pvpcollegepatoda.org |

| Cu(II) | Pyridine-derived thiosemicarbazone | 5 | Distorted Square-Pyramidal | mdpi.com |

| Pd(II) | 2-pyridinethioamide | 4 | Square Planar | mdpi.com |

| Pt(II) | Pyrrole Schiff Base | 4 | Square Planar | rsc.org |

| Ru(II) | Polypyridyl | 6 | Octahedral | frontiersin.org |

Complexes with Main Group and Lanthanide/Actinide Elements

The coordination chemistry of this compound with main group and f-block elements is less explored compared to transition metals.

Main Group Elements: There is evidence of lead(II) forming coordination polymers with related bis-pyridyl ligands. rsc.org The structures of these complexes are influenced by both the ligand and the inorganic anions present. rsc.org

Supramolecular Architectures and Self-Assembly of Coordination Compounds

The metal complexes of this compound and its analogs often engage in non-covalent interactions to form higher-order supramolecular structures. These interactions are crucial in crystal engineering for designing materials with specific properties.

Hydrogen Bonding: The presence of the N-H group in the ligand is a key feature for forming hydrogen bonds. In the solid state, N-H···N and N-H···O hydrogen bonds are common, leading to the formation of dimers, chains, and more complex networks. acs.orgresearchgate.net For instance, in related terpyridine structures, C-H···N hydrogen bonds can form inversion dimers. acs.org

π-π Stacking: The aromatic pyridine and phenyl rings provide platforms for π-π stacking interactions. These interactions, along with hydrogen bonds, contribute to the formation of two- and three-dimensional supramolecular networks. acs.org The planarity of the molecules or molecular fragments facilitates these stacking interactions. acs.org

Self-Assembly: The interplay of coordination bonds and non-covalent interactions drives the self-assembly of these complexes into discrete molecular architectures or extended coordination polymers. nih.govfrontiersin.orgnih.gov The rigidity or flexibility of the ligand, the coordination preference of the metal ion, and the nature of counter-ions and solvent molecules all play a role in directing the self-assembly process. nih.govfrontiersin.orgnih.gov For example, related pyridine-amide based ligands are known to form a variety of discrete supramolecular assemblies with architecture-dependent applications. nih.gov

Research on the Redox Properties and Electrochemistry of this compound Metal Complexes Remains Limited

The study of the electrochemical properties of metal complexes is crucial for understanding their potential applications in areas such as catalysis, sensing, and materials science. These properties are fundamentally influenced by the nature of the ligands coordinated to the metal center. For instance, the electron-donating or -withdrawing characteristics of the ligand can significantly alter the redox potentials of the metal ion, thereby tuning its reactivity.

In the case of this compound, the presence of both a pyridine ring and a methoxyphenyl group suggests it would act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amine nitrogen. The methoxy group on the phenyl ring is generally considered to be electron-donating, which would be expected to influence the electron density at the metal center and, consequently, its redox behavior.

While general principles of coordination chemistry and electrochemistry can provide a theoretical framework for predicting the behavior of such complexes, the absence of empirical data from experimental studies prevents a detailed analysis. Research on related compounds, such as other substituted pyridin-2-amine derivatives, indicates that their metal complexes exhibit rich electrochemical behavior, often involving reversible or quasi-reversible redox processes associated with the metal center. However, direct extrapolation of these findings to this compound complexes would be speculative without specific experimental verification.

Further research, including the synthesis and comprehensive electrochemical characterization of a series of metal complexes with this compound, is necessary to elucidate their redox properties. Such studies would typically involve techniques like cyclic voltammetry, differential pulse voltammetry, and spectroelectrochemistry to determine formal potentials, analyze electron transfer kinetics, and identify the nature of the redox-active orbitals.

Until such dedicated research is published, a detailed and data-supported discussion on the redox properties and electrochemistry of metal complexes of this compound remains an open area for investigation within the scientific community.

Catalytic Applications of N 2 Methoxyphenyl Pyridin 2 Amine and Its Derivatives

Homogeneous Catalysis in Organic Synthesis

The ability of N-(2-methoxyphenyl)pyridin-2-amine and its analogs to act as effective ligands for various transition metals is central to their application in homogeneous catalysis. The nitrogen atoms of the pyridine (B92270) ring and the amino group can coordinate to a metal center, forming stable complexes that facilitate a wide array of organic transformations.

Role as a Ligand in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura)

N-aryl-2-aminopyridines, the class of compounds to which this compound belongs, are pivotal substrates and precursors in transition metal-catalyzed cross-coupling reactions. nih.govrsc.org While they are often the products of Buchwald-Hartwig amination, their real catalytic value lies in their subsequent transformations where the pyridine ring acts as a directing group, facilitating further functionalization. nih.govrsc.org

The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives through Buchwald-Hartwig amination highlights the utility of palladium catalysts in forming C-N bonds with aminopyrimidine cores. nih.govumsl.edu In these reactions, a palladium catalyst, often in conjunction with a specialized ligand like Xantphos (B1684198), effectively couples an aryl halide with an amine. nih.govumsl.edu

While direct use of this compound as a primary ligand in Suzuki-Miyaura or Buchwald-Hartwig reactions is not extensively documented in dedicated studies, the broader class of N-aryl-2-aminopyridines is integral to these processes. They readily form stable complexes with metals, which can then undergo further catalytic cycles. nih.govrsc.org For instance, the pyridyl group can direct C-H activation at the ortho-position of the aryl ring, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org

Catalysis of C-C, C-N, and C-O Bond Forming Reactions

The N-aryl-2-aminopyridine framework is a versatile platform for constructing a variety of heterocyclic compounds through catalytic C-C, C-N, and C-O bond-forming reactions. The directing ability of the pyridine nitrogen is crucial in these transformations, enabling regioselective functionalization.

Palladium-catalyzed annulation of N-aryl-2-aminopyridines with alkynes is a powerful method for the synthesis of indoles, which involves the formation of both C-C and C-N bonds. rsc.org In a typical reaction, a palladium(II) catalyst, in the presence of an oxidant, facilitates a [3+2]-cycloaddition between the N-aryl-2-aminopyridine and the alkyne. rsc.org

Furthermore, rhodium catalysts have been employed for the C-H functionalization and cyclization of N-arylpyridin-2-amines with various partners. For example, the reaction with α,β-unsaturated aldehydes leads to the formation of tetrahydroquinolines. rsc.org Similarly, coupling with propargylic alcohols or amines can yield substituted indoles. rsc.org These reactions showcase the ability of the N-aryl-2-aminopyridine scaffold to participate in complex catalytic cycles that result in the formation of multiple new covalent bonds.

The following table summarizes representative examples of catalytic C-C and C-N bond-forming reactions involving N-aryl-2-aminopyridines.

| Catalyst System | Reactants | Product | Bond(s) Formed | Reference |

| Pd(OAc)₂ / Oxidant | N-aryl-2-aminopyridine, Alkyne | Indole (B1671886) | C-C, C-N | rsc.org |

| [RhCpCl₂]₂ | N-aryl-2-aminopyridine, α,β-Unsaturated Aldehyde | Tetrahydroquinoline | C-C, C-N | rsc.org |

| [RhCpCl₂]₂ | N-aryl-2-aminopyridine, Propargylic Amine | Indole | C-C, C-N | rsc.org |

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies have provided valuable insights into the catalytic cycles involving N-aryl-2-aminopyridines. The pyridine nitrogen plays a key role as a directing group, facilitating the formation of a stable metallacyclic intermediate. nih.govrsc.org

In rhodium(III)-catalyzed reactions, the proposed mechanism often begins with the coordination of the pyridine nitrogen to the rhodium center, followed by C-H activation at the ortho-position of the aryl ring to form a six-membered rhodacycle. rsc.org This intermediate then undergoes insertion of the coupling partner, such as an alkyne or an aldehyde. Subsequent steps, including reductive elimination, release the final product and regenerate the active catalyst. rsc.org

For palladium-catalyzed reactions, the cycle can be more varied. In the context of indole synthesis from N-aryl-2-aminopyridines and alkynes, a plausible mechanism involves the formation of a palladacycle, followed by alkyne insertion and reductive elimination. rsc.org The oxidant in these reactions is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. rsc.org

Asymmetric Catalysis with Chiral Derivatives

The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While the direct use of chiral derivatives of this compound is an emerging area, the broader class of chiral aminopyridine ligands has shown significant promise.

For instance, a C1-symmetric chiral aminopyridine ligand derived from camphor (B46023) and picolylamine has been successfully employed in a copper(II)-catalyzed asymmetric Henry reaction. This reaction, which forms a new carbon-carbon bond between a nitroalkane and an aldehyde, proceeded with high yields and excellent enantioselectivities (up to 98% ee). nih.gov This demonstrates the potential of chiral aminopyridine scaffolds to induce high levels of stereocontrol in metal-catalyzed reactions.

The modular nature of N-aryl-2-aminopyridines allows for the introduction of chirality in various ways, such as by using a chiral aniline (B41778) precursor or by modifying the pyridine ring. The development of such chiral derivatives of this compound could open up new avenues for asymmetric transformations.

Application in Oxidation and Reduction Processes

The catalytic activity of metal complexes is often influenced by the electronic properties of the supporting ligands. This compound and its derivatives can modulate the redox potential of a metal center, making them potentially useful ligands for catalytic oxidation and reduction reactions.

Iron(II) complexes bearing α-aminopyridine ligands have been investigated for their catalytic activity in oxidation reactions. umsl.edu These studies provide a foundation for exploring the potential of this compound-metal complexes in similar transformations. The methoxy (B1213986) group on the phenyl ring can further tune the electronic environment of the metal, potentially influencing the efficiency and selectivity of the catalytic process. While specific examples detailing the use of this compound in catalytic oxidation or reduction are not yet prevalent in the literature, the general principles of ligand design suggest their potential in this area.

Development of Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and practicality. The N-aryl-2-aminopyridine scaffold presents opportunities for the development of heterogeneous catalysts.

One approach involves the use of biopolymer-based supports. For example, a piperazine-supported agar-agar gel has been developed as a heterogeneous catalyst for the synthesis of N-aryl-4-aryldihydropyridines. nih.gov This metal-free system proved to be mild, inexpensive, and recyclable. nih.gov While this example does not directly involve this compound, it illustrates the potential of using related structures in heterogeneous catalysis. The functional groups on the this compound molecule could be modified to allow for its covalent attachment to various solid supports, such as silica, polymers, or magnetic nanoparticles, thereby creating robust and reusable catalytic systems.

Applications in Materials Science and Functional Materials

Integration into Polymeric Systems and Macromolecular Architectures

The unique structural features of N-(2-methoxyphenyl)pyridin-2-amine, which combine a methoxy-substituted phenyl ring with a pyridin-2-amine moiety, suggest its potential as a building block in polymer chemistry. The presence of the amine group offers a reactive site for polymerization or for grafting onto existing polymer chains.

Precursors for Novel Polymer Synthesis

As of the current body of scientific literature, there is limited specific information available detailing the use of this compound as a direct precursor for the synthesis of novel polymers. While the structural motifs present in the molecule are of interest in materials science, dedicated research on its polymerization is not extensively documented.

Functionalization of Polymer Backbones

The functionalization of polymer backbones with specific organic molecules can impart new properties to the resulting material. The amine group in this compound makes it a candidate for attachment to polymer chains. However, specific examples and detailed research findings on the functionalization of polymer backbones using this particular compound are not readily found in published studies.

Role in Optoelectronic Devices and Components

The photophysical and electronic properties of organic compounds are central to their application in optoelectronic devices. The combination of the electron-donating methoxy (B1213986) group and the aromatic pyridine (B92270) and phenyl rings in this compound could theoretically lead to interesting photophysical behaviors.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is a significant area of materials research. While derivatives of pyridin-2-amine have been investigated in these contexts, there is a lack of specific data on the incorporation or performance of this compound in OLED or OPV devices.

Charge Transport and Emitting Properties

Understanding the charge transport and emitting properties of a molecule is crucial for its application in optoelectronics. Detailed experimental or computational studies on the charge transport characteristics (hole and electron mobility) and the electroluminescent or fluorescent emission properties of this compound are not extensively reported in the scientific literature.

Development of Chemical Sensors and Detection Probes

The ability of a molecule to interact selectively with specific analytes, leading to a detectable signal, is the basis for its use as a chemical sensor. The nitrogen and oxygen atoms in this compound could potentially act as binding sites for metal ions or other chemical species.

Despite the potential for this compound to be used in the development of chemical sensors, there is a scarcity of published research that specifically demonstrates or details the application of this compound as a detection probe or in a chemical sensor array.

Novel Coatings, Films, and Surface Modifications

The potential for utilizing This compound and its derivatives in the creation of novel coatings, films, and for surface modification is rooted in their capacity for self-assembly and the formation of ordered structures through intermolecular forces. Research on analogous compounds demonstrates that pyridine-amine scaffolds can participate in the formation of coordination polymers and hydrogen-bonded networks, which are desirable attributes for designing functional materials.

For instance, the related compound, N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate , has been synthesized and its crystal structure analyzed. The study of this molecule reveals that it forms chains through hydrogen bonding with water molecules. nih.gov In its crystal structure, the piperazine (B1678402) ring adopts a chair conformation, and there is a dihedral angle of 39.9 (3)° between the phenyl and pyridine rings. nih.gov The presence of hydrogen bonds and specific conformational arrangements are crucial in dictating the macroscopic properties of materials, including their suitability for forming stable films and coatings.

The ability of pyridine derivatives to form coordination polymers with metal ions is another promising avenue for their application in materials science. A study on a Ni(II) coordination polymer with 2-(4-bromophenoxy)acetohydrazide, a compound with a similar functional group, showed the formation of a polymeric structure where the ligand coordinates with the metal center. mdpi.com This capacity for polymerization is essential for creating robust and uniform coatings.

Furthermore, research into the synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine has highlighted the formation of supramolecular structures. nih.gov In the extended structure of its hemihydrochloride monohydrate, two organic molecules are linked via a strong, symmetrical hydrogen bond, leading to a rod-like dimeric structure which then forms a layer-like assembly. nih.gov Such self-assembly into layered architectures is a key principle in the bottom-up fabrication of thin films and surface modifications.

While direct experimental data for This compound in these specific applications is not available, the structural and chemical properties of its analogs suggest its potential as a building block for functional materials. The interactive data tables below summarize the crystallographic and structural information for some of these related compounds, illustrating the types of interactions and structures that could be possible with this compound.

Interactive Table 1: Crystallographic Data for N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate nih.gov

| Parameter | Value |

| Molecular Formula | C₁₈H₂₄N₄O·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.069 (3) |

| b (Å) | 7.625 (2) |

| c (Å) | 17.817 (4) |

| β (°) | 100.34 (3) |

| Volume (ų) | 1744.3 (7) |

| Z | 4 |

Interactive Table 2: Selected Hydrogen Bond Geometry for N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate (Å, °) nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| O2—H0A···N1ⁱ | 0.87 (3) | 2.01 (3) | 2.877 (3) | 179 (4) |

| O2—H0B···N3 | 0.83 (3) | 2.01 (3) | 2.831 (2) | 174 (3) |

| N2—H2N···O2ⁱ | 0.83 (3) | 2.05 (3) | 2.864 (3) | 168 (3) |

Interactive Table 3: Supramolecular Interactions in N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate nih.gov

| Interaction Type | Description | Resulting Structure |

| N4···H4N···N4 hydrogen bond | Strong, symmetrical, and almost linear | Rod-like dimeric structure |

| N—H···O and O—H···Cl hydrogen bonds | Connects dimeric units with water molecules and chloride ions | Formation of nih.gov chains |

| Overall Assembly | Dimeric units form a layer-like structure | Layered supramolecular assembly |

These findings from related compounds underscore the potential of This compound as a valuable component in the design of new materials for coatings, films, and surface modifications, warranting further investigation into its specific properties and applications.

Fundamental Chemical Reactivity and Reaction Dynamics

Reactivity Patterns of Pyridine (B92270) and Aniline (B41778) Moieties in N-(2-methoxyphenyl)pyridin-2-amine

The molecule possesses two primary basic centers: the sp²-hybridized nitrogen of the pyridine ring and the exocyclic secondary amine nitrogen. The basicity of these sites, and thus the position of protonation, can be predicted by comparing the pKa values of the conjugate acids of analogous parent compounds.

The pyridine nitrogen is significantly more basic than the aniline nitrogen. The lone pair on the pyridine nitrogen resides in an sp² orbital and is not involved in the aromatic π-system, making it readily available for protonation. In contrast, the lone pair on the exocyclic amine nitrogen is delocalized into the attached phenyl ring, reducing its availability and basicity.

Protonation will, therefore, occur preferentially at the pyridine ring nitrogen. The methoxy (B1213986) group on the phenyl ring is electron-donating, which slightly increases the electron density and basicity of the aniline nitrogen compared to an unsubstituted N-phenylpyridin-2-amine, but not enough to overcome the inherent higher basicity of the pyridine nitrogen.

Table 8.1: pKa Values of Parent Compounds for Basicity Comparison

| Compound | Moiety Represented | pKa of Conjugate Acid |

| 2-Aminopyridine (B139424) | Pyridine Ring | 6.86 usc.eduwikipedia.org |

| o-Anisidine (2-Methoxyaniline) | Aniline Moiety | 4.53 nih.govmdpi.com |

The pKa value refers to the acidity of the corresponding protonated species. A higher pKa indicates a stronger base.

The equilibrium for the first protonation of this compound lies far to the side of the pyridinium (B92312) ion.

The phenyl ring of the molecule is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of both the secondary amino group (an aniline-type substituent) and the ortho-methoxy group. Both of these are strongly activating, ortho-, para-directing groups.

The secondary amino group is generally a stronger activating group than the methoxy group. Therefore, it will primarily direct incoming electrophiles to the positions ortho and para relative to itself. The positions on the methoxy-substituted ring are:

Position 4' (para to the amino linker): Highly activated by the amino group and moderately activated by the methoxy group. This is a likely site for substitution.

Position 6' (ortho to the amino linker): Highly activated by the amino group but may experience some steric hindrance from the adjacent bulky pyridinamine substituent.

Position 3' and 5': These positions are meta to the strongly activating amino group and ortho/para to the methoxy group.

Given the combined influence, electrophilic attack is most favored at the para position (4') to the amino linker. The high reactivity of arylamines can often lead to polysubstitution, and controlling reactions to achieve monosubstitution can be challenging. frontiersin.orgresearchgate.net In strongly acidic conditions required for some EAS reactions like nitration, the pyridine nitrogen becomes protonated, which deactivates the entire molecule to some extent, but the phenyl ring remains the more reactive site for electrophilic attack compared to the highly electron-deficient pyridinium ring. mdpi.com

The pyridine ring is inherently electron-deficient and susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. This is because the anionic intermediate (Meisenheimer complex) formed during the attack at these positions is stabilized by delocalization of the negative charge onto the electronegative ring nitrogen.

In this compound, the 2-position is already occupied. The N-(2-methoxyphenyl)amino group is an electron-donating substituent, which slightly reduces the electrophilicity of the pyridine ring, making it less reactive towards nucleophiles than, for example, a 2-halopyridine. However, if a good leaving group (such as a halide) were present at the 4- or 6-position, NAS could still occur.

The synthesis of this compound itself often proceeds via a nucleophilic substitution mechanism, most notably the Buchwald-Hartwig amination. wikipedia.org In this palladium-catalyzed cross-coupling reaction, the nucleophilic 2-methoxyaniline attacks an electrophilic 2-halopyridine (e.g., 2-bromopyridine), demonstrating the fundamental reactivity of the parent moieties. frontiersin.orgrsc.org

Photoreactivity and Photophysical Processes

N-Aryl-2-aminopyridine derivatives are known to possess interesting photophysical properties and are often fluorescent. nih.gov The electronic structure, characterized by the electron-donating aniline moiety and the electron-accepting pyridine ring, creates a "push-pull" system. This intramolecular charge transfer (ICT) character is fundamental to their behavior upon absorption of light.

Upon excitation with UV light, these molecules typically exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The specific absorption and emission wavelengths, as well as the fluorescence quantum yield (a measure of emission efficiency), are highly sensitive to the electronic nature of substituents on both the phenyl and pyridine rings and the polarity of the solvent.

Studies on analogous α-arylamino-2,2′-bipyridines show that they exhibit intense blue-to-green fluorescence with quantum yields up to 49% in THF solution. For other aminopyridine derivatives, quantum yields have been reported in the range of 0.27 to 0.34. The introduction of additional phenyl groups or methoxy groups has been shown to tune the emission maxima and quantum yields. It is expected that this compound would display similar fluorescent properties, likely with solvent-dependent emission characteristics (solvatochromism) due to the change in dipole moment upon excitation.

Thermal Stability and Degradation Pathways

Aromatic and heteroaromatic compounds like this compound are generally characterized by high thermal stability due to the strength of the sp² C-C and C-N bonds within the aromatic rings. Thermal decomposition typically requires high temperatures and proceeds through complex pathways, often involving homolytic bond cleavage.

Thermogravimetric analysis (TGA) of the parent compound, 2-aminopyridine, shows that thermal decomposition begins around 112-150°C, with a maximum decomposition temperature (Tmax) recorded at approximately 132-163°C. usc.edu Polyimides that incorporate rigid pyridine groups into their polymer backbone exhibit outstanding thermal stability, with 5% weight loss temperatures occurring in the range of 527–543°C in a nitrogen atmosphere. mdpi.com

Kinetic and Thermodynamic Studies of Chemical Reactions

The kinetics and thermodynamics of reactions involving this compound are best understood through its synthesis, typically via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has been the subject of extensive mechanistic and kinetic investigation. wikipedia.org

The catalytic cycle is generally understood to involve:

Oxidative Addition: The rate-determining step in many cases, where the aryl halide (e.g., 2-bromopyridine) adds to the Pd(0) catalyst. nih.gov

Amine Coordination and Deprotonation: The amine (o-anisidine) coordinates to the Pd(II) complex and is deprotonated by a base (e.g., NaOtBu).

Reductive Elimination: The C-N bond is formed, yielding the product this compound and regenerating the Pd(0) catalyst. wikipedia.org

Advanced Analytical Methods for N 2 Methoxyphenyl Pyridin 2 Amine

Chromatographic Techniques for High-Purity Separation and Quantification.fishersci.cantnu.no

Chromatography stands as a cornerstone for the analysis of N-(2-methoxyphenyl)pyridin-2-amine, enabling its separation from impurities and precise quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for these purposes.

Method Development for High-Performance Liquid Chromatography (HPLC)

The development of a robust HPLC method is essential for the routine analysis and quality control of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the compound's polarity for effective separation.

Method development involves the systematic optimization of several key parameters:

Stationary Phase: C18 (octadecyl) columns are frequently employed due to their hydrophobic nature, which provides good retention for aromatic compounds like this compound. Columns such as a Gemini-NX C18 or an ACE C18 are suitable choices. helixchrom.comnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous component and an organic solvent is typical. The aqueous phase is often water with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution by suppressing the ionization of the amine function. helixchrom.com The organic phase is commonly acetonitrile (B52724) (MeCN) or methanol. helixchrom.comnih.gov A typical gradient might start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute the compound.

Detection: A Diode Array Detector (DAD) or a standard UV detector is highly effective, as the aromatic rings in the molecule provide strong chromophores. nih.gov Monitoring at multiple wavelengths (e.g., 210, 254, and 280 nm) can help in identifying impurities and confirming peak purity. helixchrom.com

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for analytical columns (e.g., 4.6 mm internal diameter). helixchrom.comacs.org Column temperature may be controlled (e.g., at 45°C) to ensure reproducible retention times. acs.org

Below is an interactive table detailing a typical set of HPLC parameters for the analysis of this compound.

| Parameter | Value/Description | Purpose |

| Instrument | Thermo Scientific Dionex 3000 UltiMate or equivalent | High-resolution separation and detection |

| Column | Gemini-NX C18, 110Å, 3 µm, 250 x 4.6 mm | Reversed-phase separation based on hydrophobicity |

| Mobile Phase A | 0.1% TFA in Water (v/v) | Aqueous component, improves peak shape |

| Mobile Phase B | 0.1% TFA in Acetonitrile (v/v) | Organic component for elution |

| Gradient | 0-20 min: 5% to 95% B | Ensures elution of compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Standard for analytical separation |

| Column Temp. | 40 °C | Improves reproducibility of retention times |

| Detector | Diode Array Detector (DAD) | UV-Vis detection across a spectrum |

| Detection λ | 254 nm | Optimal wavelength for aromatic compound detection |